molecular formula C18H18N2 B4837204 1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B4837204
M. Wt: 262.3 g/mol
InChI Key: JAWJYPSOUVXIGQ-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-β-carboline is a synthetic tetrahydro-β-carboline (THβC) derivative characterized by a 3-methylphenyl substituent at the 1-position of the β-carboline scaffold. THβCs are heterocyclic compounds with a fused indole and pyridine ring system, widely studied for their diverse pharmacological activities, including neurotoxic, antimalarial, and serotonergic effects .

Properties

IUPAC Name

1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-12-5-4-6-13(11-12)17-18-15(9-10-19-17)14-7-2-3-8-16(14)20-18/h2-8,11,17,19-20H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWJYPSOUVXIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(CCN2)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline frameworks. The reaction involves the condensation of tryptamine or its derivatives with an aldehyde or ketone in the presence of an acid catalyst.

  • Starting Materials:

    • Tryptamine or its derivatives
    • 3-Methylbenzaldehyde
  • Reaction Conditions:

    • Acid catalyst (e.g., hydrochloric acid, acetic acid)
    • Solvent (e.g., ethanol, methanol)
    • Temperature: 60-80°C
    • Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

  • Oxidation:

    • Reagents: Potassium permanganate, chromium trioxide
    • Conditions: Aqueous or organic solvents, room temperature to reflux
    • Major Products: Oxidized derivatives of the beta-carboline core
  • Reduction:

    • Reagents: Sodium borohydride, lithium aluminum hydride
    • Conditions: Organic solvents (e.g., ethanol, tetrahydrofuran), room temperature to reflux
    • Major Products: Reduced derivatives of the beta-carboline core
  • Substitution:

    • Reagents: Halogenating agents (e.g., bromine, chlorine)
    • Conditions: Organic solvents, room temperature to reflux
    • Major Products: Halogenated derivatives of the beta-carboline core

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Solvents: Ethanol, methanol, tetrahydrofuran
  • Catalysts: Acid catalysts (e.g., hydrochloric acid, acetic acid)

Scientific Research Applications

Basic Information

  • IUPAC Name: 1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
  • Molecular Formula: C18H18N2
  • Molecular Weight: 262.3 g/mol
  • CAS Number: 3489-13-2

Structural Characteristics

The structure of 1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline features a tetrahydro-beta-carboline core with a methylphenyl substituent. This unique structure contributes to its varied biological activities.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its reactivity has been studied extensively to develop novel compounds that may have significant applications in various fields.

Synthetic Routes

The synthesis typically involves the Pictet-Spengler reaction , which condenses tryptamine derivatives with aldehydes or ketones under acidic conditions. This method is crucial for producing high yields of the compound for further research.

Biology

Research has highlighted the antimicrobial properties of this compound against various pathogens, making it a candidate for developing new antibiotics. Additionally, its potential neuroprotective effects are under investigation, particularly in the context of neurodegenerative diseases.

Anticancer Properties

Studies indicate that this compound exhibits anticancer properties , inhibiting tumor growth through various mechanisms. This has led to its exploration as a therapeutic agent in cancer treatment.

Medicine

The psychoactive effects of this compound have drawn attention for potential applications in treating neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for further pharmacological studies.

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disrupting bacterial cell membranes and inhibiting metabolic pathways.

Case Study 2: Neuroprotective Effects

In vitro studies showed that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The results suggest potential therapeutic applications in conditions like Alzheimer's disease.

Case Study 3: Anticancer Activity

Research published in a peer-reviewed journal indicated that this compound inhibited the proliferation of cancer cells in several types of tumors. The study highlighted its role in modulating cell cycle progression and inducing apoptosis.

Mechanism of Action

1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other beta-carboline derivatives:

  • Harmine:

    • Similarities: Both compounds belong to the beta-carboline family and exhibit psychoactive properties.
    • Differences: Harmine has a different substitution pattern and is more commonly found in natural sources.
  • Harmaline:

    • Similarities: Both compounds inhibit monoamine oxidase enzymes and have neuroprotective effects.
    • Differences: Harmaline has a different substitution pattern and is more potent in its psychoactive effects.
  • Norharmane:

    • Similarities: Both compounds are beta-carbolines and have been studied for their anticancer properties.
    • Differences: Norharmane lacks the 3-methylphenyl substituent and has different biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent (Position) Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Spectral Data (IR/NMR)
1-(3-Methylphenyl)-THβC (Target) 3-CH₃ (C-1) C₁₈H₁₈N₂ 262.35 Not reported Likely lipophilic Inferred: δ ~5.46 (CHPh), ~3.73 (OCH₃)*
1-(4-Chlorophenyl)-THβC (IV) 4-Cl (C-1) C₁₉H₁₇ClN₂O₂ 340.34 190–193 CH₂Cl₂/CH₃OH IR: 3332 cm⁻¹ (NH), 1708 cm⁻¹ (C=O)
1-(3-Methoxyphenyl)-THβC (2d) 3-OCH₃ (C-1) C₁₈H₁₈N₂O 278.34 150.8–153.8 DMSO, Chloroform ¹H-NMR: δ 3.75 (OCH₃), 5.32 (CHPh)
1-Phenyl-THβC H (C-1) C₁₇H₁₆N₂ 248.32 Not reported Organic solvents ¹H-NMR: δ 7.20–7.37 (Ar-H)
1-(3,4-Dichlorophenyl)-THβC (38) 3,4-Cl₂ (C-1) C₂₁H₁₇Cl₃N₂O₃ 450.73 162–165 CH₂Cl₂ IR: 3275 cm⁻¹ (NH), 1738 cm⁻¹ (C=O)

Key Observations :

Substituent Effects on Lipophilicity :

  • The 3-methylphenyl group in the target compound increases lipophilicity compared to polar substituents (e.g., 3-OCH₃ in 2d or 4-Cl in IV), which may enhance blood-brain barrier penetration .
  • Chlorinated derivatives (e.g., IV, 38) exhibit higher molecular weights and melting points due to stronger intermolecular halogen bonding .

Spectral Signatures :

  • The NH stretch in IR spectra (~3326–3332 cm⁻¹) is consistent across THβCs, confirming secondary amine presence .
  • ¹H-NMR aromatic protons (δ 7.00–7.60) and methoxy signals (δ ~3.75) help differentiate substituents .

Synthetic Yields :

  • Yields for 1-substituted THβCs vary widely (e.g., 11% for IV vs. 73% for 2d), influenced by steric and electronic effects of substituents .

Key Observations :

Biological Activity :

  • Chlorinated and nitrated derivatives show higher bioactivity in enzyme inhibition (e.g., PDE) and antiparasitic assays, likely due to electron-withdrawing effects enhancing target binding .
  • Methoxy-substituted analogs (e.g., 2d) may exhibit serotonergic activity akin to natural β-carbolines .

Safety Profiles :

  • Nitro- and chloro-substituted derivatives carry higher toxicity risks (e.g., acute oral toxicity) compared to methyl or methoxy analogs .

Notes

  • Handling and Storage : THβCs with nitro or chloro substituents require strict PPE and storage at –20°C under inert gas .
  • Analytical Challenges : Insolubility issues (e.g., compound 5b in ) complicate NMR characterization; consider alternative solvents (DMSO-d₆) or derivatization .

Biological Activity

1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline (commonly referred to as THβC) is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews the biological activity of THβC, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C18H19N2
  • Molecular Weight : 281.36 g/mol
  • CAS Number : 3489-13-2

THβC exhibits several biological activities, primarily through its interaction with various enzymes and receptors:

  • Acetylcholinesterase Inhibition : THβC derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. In vitro studies indicate that modifications on the beta-carboline structure enhance AChE inhibition potency. For instance, a study reported that specific derivatives demonstrated IC50 values as low as 0.11 μM, surpassing standard inhibitors like galantamine .
  • Antimalarial Activity : Research indicates that THβC and its derivatives possess significant antimalarial properties. In a study involving mouse models, certain compounds exhibited potent activity against Plasmodium falciparum with IC50 values in the nanomolar range (e.g., 2.0 nM) . This suggests potential for developing new antimalarial agents from THβC derivatives.

Structure-Activity Relationships (SAR)

Understanding the SAR of THβC is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : The presence of various substituents on the beta-carboline ring significantly influences biological activity. For example, para-substituted derivatives show enhanced AChE inhibitory effects compared to others .
  • Conformational Preferences : The conformation of THβC plays a role in its interaction with biological targets. Studies suggest that specific conformers are more active against malaria parasites, indicating that structural optimization could lead to more effective compounds .

Biological Activities Overview

Activity TypeMechanismReference
AChE InhibitionCompetitive inhibition
AntimalarialInhibition of Plasmodium species
TrypanocidalActive against Trypanosoma cruzi
CytotoxicitySelective toxicity towards cancer cells

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition Study :
    • A series of THβC derivatives were synthesized and tested for anti-AChE activity. The most potent derivative showed an IC50 value of 0.11 μM, indicating strong inhibitory potential compared to traditional drugs .
  • Antimalarial Efficacy :
    • In vivo studies demonstrated that specific THβC compounds significantly reduced parasitemia in infected mice models, showcasing their potential as antimalarial agents .
  • Trypanocidal Activity :
    • A derivative of THβC exhibited effective trypanocidal activity with IC50 values indicating low cytotoxicity towards mammalian cells while maintaining efficacy against Trypanosoma cruzi .

Q & A

Q. Methodological Answer :

  • Variation of substituents : Introduce electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups at the phenyl ring to assess electronic effects on bioactivity .
  • Functional group modification : Replace ester groups (e.g., methyl carboxylate) with amides or heterocycles to probe binding interactions .
  • Assay selection : Use enzyme inhibition (e.g., phosphodiesterase) or receptor-binding assays (e.g., 5-HT receptors) to quantify activity .

How can contradictions in SAR data be analyzed?

Methodological Answer :
Contradictions often arise from assay variability or substituent positioning. For example:

  • Chlorine at the 4-position (para) may enhance PDE inhibition vs. 3-position (meta) due to steric/electronic differences .
  • Use computational docking to validate experimental IC₅₀ values and identify key binding residues . Cross-validate results with multiple assays (e.g., in vitro enzyme activity + cell-based models) .

What methodologies are recommended for evaluating β-carboline bioactivity in neurological disorders?

Q. Methodological Answer :

  • In vitro models : Assess serotonin receptor affinity (5-HT₂A/5-HT₆) via radioligand displacement assays .
  • In vivo models : Test anxiolytic effects in rodent elevated plus-maze or forced swim tests .
  • Mechanistic studies : Use Western blotting to measure downstream signaling (e.g., cAMP/PKA pathways) .

How can computational modeling guide β-carboline drug design?

Q. Methodological Answer :

  • Molecular docking (AutoDock, Schrödinger) predicts binding modes to targets like PDE4 or 5-HT receptors .
  • QSAR models correlate substituent properties (Hammett σ, logP) with activity .
  • MD simulations assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) .

What challenges exist in translating in vitro β-carboline activity to in vivo efficacy?

Q. Methodological Answer :

  • Bioavailability : Optimize logP (1.5–3.5) via ester prodrugs or PEGylation to enhance blood-brain barrier penetration .
  • Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., CYP450 oxidation) .
  • Toxicity screening : Assess hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG channel inhibition) .

How is purity assessed in β-carboline derivatives?

Q. Methodological Answer :

  • Chromatography : HPLC (C18 column, MeCN/H₂O gradient) with UV detection (254 nm) ensures >95% purity .
  • Elemental analysis confirms stoichiometric C/H/N ratios .
  • Melting point consistency (e.g., 190–193°C for methyl carboxylate derivatives) indicates crystalline purity .

What advanced synthetic strategies enable β-carboline diversification?

Q. Methodological Answer :

  • Multicomponent reactions : Combine Ugi-azide (tetrazoles) and Pictet-Spengler steps under ultrasound to generate 2-tetrazolylmethyl derivatives in one pot .
  • Late-stage functionalization : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
  • Enzymatic resolution : Lipases (e.g., CaLB) can enantioselectively hydrolyze ester intermediates for chiral purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 2
1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

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